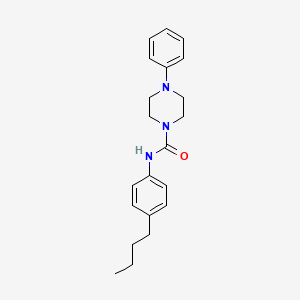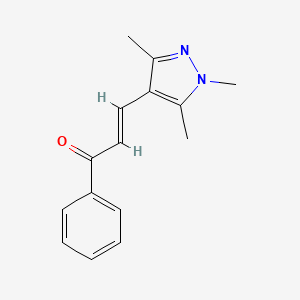![molecular formula C23H16ClFO4 B5405050 4-chloro-2-[3-(4-fluorophenyl)acryloyl]phenyl 2-methoxybenzoate](/img/structure/B5405050.png)
4-chloro-2-[3-(4-fluorophenyl)acryloyl]phenyl 2-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-2-[3-(4-fluorophenyl)acryloyl]phenyl 2-methoxybenzoate, also known as EF24, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic properties.
Wirkmechanismus
4-chloro-2-[3-(4-fluorophenyl)acryloyl]phenyl 2-methoxybenzoate exerts its effects through multiple mechanisms, including the inhibition of NF-κB signaling, the induction of apoptosis, and the modulation of oxidative stress. NF-κB is a transcription factor that plays a key role in inflammation and cancer, and this compound has been shown to inhibit its activity. This compound has also been found to induce apoptosis in cancer cells through the activation of caspases. Finally, this compound has been shown to modulate oxidative stress through the upregulation of antioxidant enzymes such as heme oxygenase-1.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been found to reduce oxidative stress and improve mitochondrial function. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-chloro-2-[3-(4-fluorophenyl)acryloyl]phenyl 2-methoxybenzoate is its ability to inhibit NF-κB signaling, which makes it a promising therapeutic agent for inflammatory and autoimmune diseases. Additionally, this compound has been shown to have low toxicity in animal models, which is an important consideration for potential clinical use. However, one limitation of this compound is its low solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 4-chloro-2-[3-(4-fluorophenyl)acryloyl]phenyl 2-methoxybenzoate. One area of interest is the development of more effective delivery methods to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanisms underlying its neuroprotective effects and to investigate its potential for the treatment of neurodegenerative diseases. Finally, this compound could be investigated for its potential to enhance the efficacy of existing cancer treatments.
Synthesemethoden
4-chloro-2-[3-(4-fluorophenyl)acryloyl]phenyl 2-methoxybenzoate can be synthesized through a multi-step process involving the reaction of 4-chloro-2-hydroxybenzoic acid with 4-fluorobenzaldehyde and subsequent esterification with 2-methoxybenzoyl chloride. The final product is obtained through a Wittig reaction between the intermediate and trimethyl phosphonoacetate.
Wissenschaftliche Forschungsanwendungen
4-chloro-2-[3-(4-fluorophenyl)acryloyl]phenyl 2-methoxybenzoate has been studied for its potential anti-cancer, anti-inflammatory, and neuroprotective properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. This compound has also been found to reduce inflammation in animal models of arthritis and neuroinflammation. Additionally, this compound has been investigated for its potential to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
[4-chloro-2-[(E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl] 2-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClFO4/c1-28-21-5-3-2-4-18(21)23(27)29-22-13-9-16(24)14-19(22)20(26)12-8-15-6-10-17(25)11-7-15/h2-14H,1H3/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXAMTOQFVCYSU-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)Cl)C(=O)C=CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)Cl)C(=O)/C=C/C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,4-dichloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5404971.png)
![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-({methyl[(5-methylisoxazol-3-yl)methyl]amino}methyl)piperidin-2-one](/img/structure/B5404976.png)

![2-[({1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5404982.png)

![1-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-4-(2-methoxyphenyl)-2-methylpiperazine](/img/structure/B5405001.png)
![(2R*,3S*,6R*)-3-phenyl-5-(2-quinoxalinyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5405006.png)

![N-[5-(benzoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B5405015.png)
![6-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5405020.png)
![N-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-2-pyridinecarboxamide](/img/structure/B5405031.png)
![2-[({1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-piperidinyl}oxy)methyl]pyridine](/img/structure/B5405042.png)
![(1R*,2R*,6S*,7S*)-4-(2-ethyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5405052.png)

